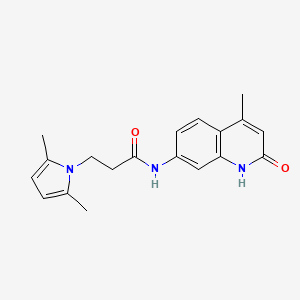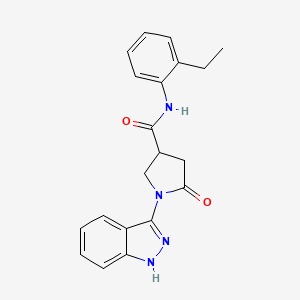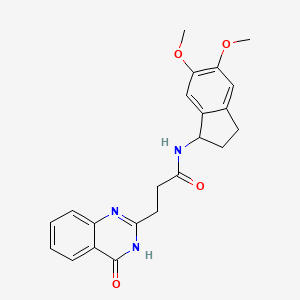
3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-hydroxy-4-methylquinolin-7-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)propanamide” is a synthetic organic compound that belongs to the class of amides. It features a pyrrole ring and a quinoline moiety, making it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)propanamide” typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Quinoline Synthesis: The quinoline moiety can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Amide Bond Formation: The final step involves coupling the pyrrole and quinoline derivatives through an amide bond formation using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the quinoline moiety, potentially converting the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole and quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Pyrrole oxides, quinoline N-oxides.
Reduction Products: Alcohol derivatives of quinoline.
Substitution Products: Halogenated pyrrole or quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Pharmacology: Investigation as a potential therapeutic agent due to its structural similarity to bioactive molecules.
Biological Probes: Use as a fluorescent probe for studying biological systems.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Polymer Science: Incorporation into polymer backbones for enhanced properties.
Mécanisme D'action
The mechanism of action of “3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)propanamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-2-oxo-1,2-dihydro-6-quinolinyl)propanamide
Uniqueness
The unique combination of the pyrrole and quinoline moieties in “3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)propanamide” may confer distinct chemical and biological properties, such as enhanced binding affinity to specific targets or improved stability under physiological conditions.
Propriétés
Formule moléculaire |
C19H21N3O2 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
3-(2,5-dimethylpyrrol-1-yl)-N-(4-methyl-2-oxo-1H-quinolin-7-yl)propanamide |
InChI |
InChI=1S/C19H21N3O2/c1-12-10-19(24)21-17-11-15(6-7-16(12)17)20-18(23)8-9-22-13(2)4-5-14(22)3/h4-7,10-11H,8-9H2,1-3H3,(H,20,23)(H,21,24) |
Clé InChI |
SZIHNZYOJINYKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1CCC(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11007072.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)hexanamide](/img/structure/B11007078.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11007091.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11007097.png)
![N-(4-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11007104.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11007120.png)
![2-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B11007134.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11007137.png)
![2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11007140.png)
![2-cycloheptyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11007147.png)


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11007160.png)
![N-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine](/img/structure/B11007173.png)
